molecular formula C22H22N4O5 B2567030 1-(4-Cyano-2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-1,3-oxazol-5-yl)piperidine-4-carboxamide CAS No. 946378-42-3

1-(4-Cyano-2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-1,3-oxazol-5-yl)piperidine-4-carboxamide

Cat. No.: B2567030
CAS No.: 946378-42-3
M. Wt: 422.441
InChI Key: TUTCMTVKNCIHFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,3-oxazole core substituted with a cyano group at position 4 and a furan-2-yl moiety at position 2. The furan ring is further functionalized with a (4-methoxyphenoxy)methyl group, while the oxazole’s position 5 is linked to a piperidine ring bearing a carboxamide group at its 4-position. Key functional groups include:

  • Cyano group: Enhances binding affinity via dipole interactions.
  • Furan and methoxyphenoxy groups: Influence lipophilicity and metabolic stability.
  • Piperidine-carboxamide: May improve solubility and bioavailability compared to carboxylic acid analogs.

Properties

IUPAC Name

1-[4-cyano-2-[5-[(4-methoxyphenoxy)methyl]furan-2-yl]-1,3-oxazol-5-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O5/c1-28-15-2-4-16(5-3-15)29-13-17-6-7-19(30-17)21-25-18(12-23)22(31-21)26-10-8-14(9-11-26)20(24)27/h2-7,14H,8-11,13H2,1H3,(H2,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUTCMTVKNCIHFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2=CC=C(O2)C3=NC(=C(O3)N4CCC(CC4)C(=O)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Cyano-2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-1,3-oxazol-5-yl)piperidine-4-carboxamide typically involves multiple steps, each requiring specific reagents and conditions. A general synthetic route might include:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the methoxyphenoxy group: This step may involve nucleophilic substitution reactions where a methoxyphenol derivative reacts with a suitable leaving group on the furan ring.

    Construction of the oxazole ring: This can be done via cyclization reactions involving amides and nitriles under dehydrating conditions.

    Attachment of the piperidine ring: This step might involve reductive amination or other coupling reactions to introduce the piperidine moiety.

    Final assembly: The final compound is obtained by coupling the intermediate products under specific conditions, such as using coupling agents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Key Reaction Types

While the exact synthesis steps for the target compound are not detailed in the provided sources, analogous reactions include:

Reaction Type Example from Sources Relevance to Target Compound
Claisen-Schmidt Condensation Used in to synthesize intermediates for pyrazole derivatives.Potential for forming conjugated carbonyl systems.
Microwave-Assisted Cyclization Employed in to cyclize intermediates into pyrazole rings.Could facilitate oxazole ring formation.
Amide Coupling Described in for piperidine carboxamide derivatives.Critical for forming the piperidine-4-carboxamide backbone.
Cyanation Implied in for introducing cyano groups in furan derivatives.Likely step for installing the cyano group at position 4 of the furan ring.

Mechanistic Insights

The electrochemical reduction of nitro groups, as studied in , highlights the importance of redox-active moieties in bioactivity. While the target compound lacks a nitro group, analogous structure-activity relationships (SARs) could apply:

  • Cyano Group : May act as an electron-withdrawing group, influencing reactivity or bioavailability.

  • Methoxyphenoxy Substituent : Could modulate lipophilicity or provide hydrogen-bonding sites for interactions with biological targets.

Limitations and Recommendations

  • Data Gaps : The provided sources do not explicitly describe the synthesis or reactions of the target compound.

  • Further Research :

    • Literature Review : Investigate patents or papers focusing on oxazole-furan-piperidine hybrids.

    • Experimental Design : Validate proposed synthesis steps (e.g., amide coupling, cyanation) using NMR, MS, or HPLC for confirmation.

Final Note

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit promising anticancer properties. The incorporation of the piperidine moiety is linked to enhanced interaction with biological targets involved in cancer cell proliferation. For instance, derivatives of piperidine have shown significant inhibition of tumor growth in various cancer models, suggesting that 1-(4-Cyano...) may also possess similar activity.

Antimicrobial Properties

Research has demonstrated the antimicrobial potential of compounds containing furan and oxazole rings. These compounds can disrupt bacterial cell walls or inhibit essential metabolic pathways. Preliminary studies on related compounds suggest that 1-(4-Cyano...) may exhibit activity against both Gram-positive and Gram-negative bacteria.

Neuropharmacological Effects

The piperidine structure is often associated with neuroactive compounds. Investigations into related piperidine derivatives have revealed effects on neurotransmitter systems, indicating potential applications in treating neurological disorders such as anxiety and depression. The specific modifications in 1-(4-Cyano...) could enhance its efficacy in this area.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological profile of 1-(4-Cyano...). The presence of the cyano group and the methoxyphenoxy substituent are key to its biological activity:

Structural FeatureImpact on Activity
Cyano groupEnhances electron-withdrawing ability, increasing reactivity towards biological targets
Methoxyphenoxy moietyImproves solubility and bioavailability, potentially enhancing pharmacokinetics

Case Study 1: Anticancer Evaluation

In a study assessing anticancer properties, a series of piperidine derivatives were tested against various cancer cell lines. The results indicated that compounds with similar structural motifs to 1-(4-Cyano...) significantly inhibited cell proliferation (IC50 values in the low micromolar range). Further mechanistic studies suggested apoptosis induction as a mode of action.

Case Study 2: Antimicrobial Testing

A screening assay evaluated the antimicrobial efficacy of several derivatives against common pathogens. The results showed that compounds similar to 1-(4-Cyano...) displayed minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating potential for development as new antimicrobial agents.

Mechanism of Action

The mechanism of action of 1-(4-Cyano-2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-1,3-oxazol-5-yl)piperidine-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-Carboxamide Derivatives

Compound Core Structure Key Substituents Pharmacokinetic Implications
Target Compound 1,3-Oxazole + piperidine Cyano, furan-(4-methoxyphenoxy)methyl Moderate lipophilicity; potential CNS penetration
1-(2-{3-hydroxy-4-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-2-methylphenoxy}ethyl)piperidine-4-carboxamide () Pyrazole + piperidine Methoxyphenyl, hydroxy, methylphenoxy Increased metabolic stability due to methoxy groups
1-{[2-(4-ethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-4-carboxylic acid () 1,3-Oxazole + piperidine Ethylphenyl, carboxylic acid Higher hydrophilicity; reduced membrane permeability

Key Insight: The target compound’s carboxamide group likely enhances solubility compared to the carboxylic acid analog in , while the methoxyphenoxy substituent may slow oxidative metabolism relative to ethylphenyl groups.

Furan/Oxazole-Containing Compounds

Compound Core Structure Functional Groups Biological Relevance
Target Compound Furan-oxazole Cyano, methoxyphenoxy Potential neurotensin receptor modulation (inferred)
3-Bromo-5-methoxy-4-(4-methylpiperidin-1-yl)furan-2(5H)-one () Furanone Bromo, methoxy, piperidine Demonstrated ligand activity via weak intermolecular interactions
AZ331 (5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-...-carboxamide) () Dihydropyridine Cyano, furyl, thioether, methoxyphenyl Calcium channel modulation (structural analogy)

Key Insight: The furan ring in the target compound may confer similar π-π stacking interactions as seen in furanone derivatives (), but the oxazole core could increase metabolic resistance compared to dihydropyridines ().

Receptor Binding and Activity

While direct data on the target compound’s receptor affinity is absent, analogs in provide a framework:

  • NTS1/NTS2 Receptor Agonists : Pyrazole-carboxamide derivatives (e.g., 28a–30 in ) show EC50 values of 0.1–10 nM in calcium mobilization assays.
  • Structural Parallels: The target compound’s piperidine-carboxamide and methoxyphenoxy groups resemble substituents in high-affinity NTS1 ligands, suggesting possible sub-µM binding (inferred).

Biological Activity

The compound 1-(4-Cyano-2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-1,3-oxazol-5-yl)piperidine-4-carboxamide , also known as D301-0178, is a synthetic derivative that has garnered interest due to its potential biological activities. This article delves into its biological activity, highlighting relevant research findings, case studies, and data tables to provide a comprehensive overview.

Molecular Information

  • Molecular Formula : C22H22N4O5
  • Molecular Weight : 406.44 g/mol
  • IUPAC Name : this compound
  • SMILES Notation : COc(cc1)ccc1OCc1ccc(-c2nc(C#N)c(N(CC3)CCC3C(N)=O)o2)o1

Structural Representation

Chemical Structure of D301-0178

Anti-inflammatory Activity

Research indicates that compounds with similar structural frameworks exhibit significant anti-inflammatory properties. The presence of the piperidine moiety is particularly noteworthy as it has been associated with various pharmacological effects, including anti-inflammatory activity. For instance, compounds derived from piperidine have shown efficacy in inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory process .

Anticancer Potential

The compound's structural analogs have been evaluated for anticancer properties. Studies have reported that certain derivatives exhibit cytotoxic effects against various cancer cell lines. For example, compounds containing the furan and oxazole rings have demonstrated promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .

Enzyme Inhibition

D301-0178 may also act as an enzyme inhibitor. Similar compounds have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. Inhibitors of AChE can potentially improve cognitive function and serve as therapeutic agents for conditions like Alzheimer's disease .

In Vitro Studies

In vitro studies on related compounds have shown varying degrees of biological activity:

CompoundActivity TypeIC50 (μM)Reference
PYZ16COX-II Inhibition0.52
PYZ37Antitumor Activity0.2
D301-0178AChE InhibitionTBD

The above table summarizes key findings from research on similar compounds, indicating that modifications to the structure can significantly influence biological activity.

Clinical Relevance

The potential clinical applications of D301-0178 are vast, particularly in treating inflammatory diseases and cancers. The structure-function relationship observed in related compounds suggests that D301-0178 could be further investigated for its therapeutic potential in these areas.

Q & A

Basic: What synthetic strategies are recommended for constructing the oxazole and furan moieties in this compound?

Answer:
The oxazole ring can be synthesized via cyclization of appropriate precursors, such as acyl hydrazides, using reagents like phosphorous oxychloride (POCl₃) at elevated temperatures (120°C). For the furan moiety, the 5-[(4-methoxyphenoxy)methyl] substituent can be introduced via nucleophilic substitution or Mitsunobu reactions, leveraging hydroxyl or halogenated intermediates. Key steps include protecting group strategies for the piperidine carboxamide to prevent side reactions .

Advanced: How can conflicting yields in oxazole cyclization be resolved during scale-up?

Answer:
Yield discrepancies often arise from variable reaction kinetics or impurities. Optimize by:

  • Temperature Gradients: Test cyclization between 100–130°C to identify optimal thermal stability.
  • Catalyst Screening: Explore Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
  • In-line Analytics: Use FTIR or HPLC to monitor reaction progress and detect intermediates.
    Contradictory data may require orthogonal characterization (e.g., LC-MS) to confirm product identity and purity .

Basic: What spectroscopic techniques are critical for structural validation?

Answer:

  • NMR: ¹H/¹³C NMR to confirm substituent positions (e.g., furan C-H coupling at δ 6.3–7.5 ppm).
  • IR: Detect carbonyl stretches (amide C=O ~1650 cm⁻¹) and nitrile groups (~2240 cm⁻¹).
  • Mass Spectrometry: High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]⁺).
    Cross-reference with computational predictions (DFT) for electronic environment validation .

Advanced: How to assess the compound’s stability under physiological conditions for preclinical studies?

Answer:

  • pH Stability: Incubate in buffers (pH 1–9) at 37°C for 24–72 hours; analyze degradation via HPLC.
  • Thermal Stability: Use accelerated stability testing (40–60°C) with LC-MS to identify breakdown products.
  • Light Sensitivity: Expose to UV-Vis light and monitor photodegradation pathways. Include antioxidants (e.g., BHT) if oxidation is observed .

Basic: What in vitro assays are suitable for initial bioactivity screening?

Answer:

  • Kinase Inhibition: Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization.
  • Cytotoxicity: MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
  • Solubility: Use shake-flask method in PBS/DMSO mixtures to guide formulation .

Advanced: How can computational modeling predict binding interactions with target proteins?

Answer:

  • Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., ATP-binding pockets).
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes.
  • QSAR: Corolate substituent effects (e.g., 4-methoxyphenoxy) with activity trends using MOE or RDKit .

Basic: What purification methods ensure high purity (>98%) for pharmacological testing?

Answer:

  • Column Chromatography: Use silica gel with gradients of ethyl acetate/hexane.
  • Recrystallization: Optimize solvent pairs (e.g., ethanol/water) for crystal lattice formation.
  • Prep-HPLC: Employ C18 columns with acetonitrile/water (0.1% TFA) for final polishing .

Advanced: How to address discrepancies in bioactivity data across cell lines?

Answer:

  • Metabolic Profiling: Use LC-MS/MS to identify cell-specific metabolite interference.
  • Target Engagement: Apply CETSA (Cellular Thermal Shift Assay) to verify on-target binding.
  • Transcriptomics: Compare gene expression profiles in responsive vs. non-responsive lines .

Basic: What safety precautions are essential during synthesis?

Answer:

  • Ventilation: Use fume hoods for POCl₃ or azide reactions.
  • PPE: Nitrile gloves, goggles, and flame-resistant lab coats.
  • Waste Disposal: Neutralize acidic/byproduct streams before disposal (e.g., NaHCO₃ for HCl) .

Advanced: How to optimize pharmacokinetics for in vivo efficacy?

Answer:

  • Prodrug Design: Modify carboxamide to ester prodrugs for enhanced absorption.
  • Microsomal Stability: Test hepatic clearance using rat/human liver microsomes.
  • Plasma Protein Binding: Use equilibrium dialysis to assess % bound and free fraction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.